3-Chloro-4-(4-chlorophenyl)-2-butanone
Description
Properties
CAS No. |
50789-59-8 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-chloro-4-(4-chlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-2-4-9(11)5-3-8/h2-5,10H,6H2,1H3 |
InChI Key |
KKCOSJVILRLIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Chloro-4-(4-chlorophenyl)-2-butanone serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows for various chemical reactions, including nucleophilic substitutions and reductions, which are essential in creating new compounds with desired properties. For instance, it can be used to produce substituted phenyl derivatives through substitution reactions.
Biological Applications
Enzyme Inhibition Studies
Research has indicated that this compound can interact with biological targets such as enzymes and receptors. This interaction may inhibit enzyme activity by binding to active sites or altering enzyme conformations, affecting metabolic pathways and cellular functions. Such properties make it a candidate for studies focused on enzyme inhibition and protein interactions.
Antimicrobial Properties
The compound's chlorinated structure suggests potential antimicrobial properties, making it relevant in agricultural applications as a pesticide or herbicide. Studies have shown that similar chlorinated compounds exhibit activity against various bacterial strains, indicating that this compound may possess similar effects .
Agricultural Applications
Pesticide Development
Due to its potential antimicrobial properties, this compound is being explored for use as a pesticide or herbicide. The compound's ability to inhibit microbial growth could be harnessed to protect crops from pathogens, thereby enhancing agricultural productivity .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects on Reactivity and Properties
- 3-Chloro-4-(4-methoxyphenyl)-2-butanone (CAS 300675): Replacing the para-chlorophenyl group with a methoxy group introduces an electron-donating substituent. This difference may alter solubility (higher polarity with methoxy) and biological interaction profiles .
- 4-(4-Hydroxyphenyl)-2-butanone (CAS 178519): The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility but reducing lipophilicity (LogP ~3.5 estimated) compared to 3-Chloro-4-(4-chlorophenyl)-2-butanone (LogP ~4.8 estimated). Hydroxyl groups also increase susceptibility to oxidation, limiting stability in biological systems .
Comparison with 4-(4-Chlorophenyl)-4-phenylbutan-2-one (CAS data from )
This analog features two aromatic rings (one para-chlorophenyl and one phenyl) at the 4-position of the butanone. Key differences include:
- Molecular Weight: 258.74 g/mol (C₁₆H₁₅ClO) vs. ~215.9 g/mol (C₁₀H₉Cl₂O) for this compound.
- Lipophilicity : LogP 4.45 (CAS 4-(4-chlorophenyl)-4-phenylbutan-2-one) vs. higher LogP (~4.8) for the target compound due to dual chlorine substituents.
- Applications : The phenyl-substituted analog may exhibit enhanced π-π stacking in coordination chemistry, whereas the dual-chlorine structure in the target compound improves electrophilicity for nucleophilic reactions .
Physical and Chemical Properties
| Property | This compound | 2-Butanone (Baseline) | 4-(4-Chlorophenyl)-4-phenylbutan-2-one |
|---|---|---|---|
| Molecular Formula | C₁₀H₉Cl₂O | C₄H₈O | C₁₆H₁₅ClO |
| Molecular Weight (g/mol) | ~215.9 | 72.11 | 258.74 |
| Boiling Point (°C) | ~200–220 (estimated) | 79.6 | No data |
| LogP | ~4.8 (estimated) | 0.3 | 4.45 |
| Flammability | Likely reduced vs. 2-butanone | Lower Limit: 1.8 vol% | No data |
Key Observations :
- Chlorine substituents increase molecular weight and boiling point compared to unsubstituted 2-butanone .
- Higher LogP in halogenated analogs suggests improved membrane permeability but reduced aqueous solubility.
Preparation Methods
Friedel-Crafts Acylation for Precursor Synthesis
The synthesis of 3-Chloro-4-(4-chlorophenyl)-2-butanone often begins with the preparation of its non-chlorinated precursor, 4-(4-chlorophenyl)-2-butanone. A widely adopted method involves Friedel-Crafts acylation , where 4-chlorobenzoyl chloride reacts with 2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction proceeds via electrophilic aromatic substitution, forming a ketone intermediate.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane (DCM) or toluene
-
Temperature: 0–25°C (exothermic reaction controlled via ice bath)
-
Catalyst Loading: 1.2 equivalents of AlCl₃ relative to 4-chlorobenzoyl chloride
Mechanistic Insights:
The AlCl₃ catalyst polarizes the acyl chloride, generating an acylium ion that attacks the electron-rich aromatic ring of 4-chlorobenzene. Subsequent deprotonation restores aromaticity, yielding 4-(4-chlorophenyl)-2-butanone.
Halogen Exchange via Nucleophilic Substitution
An alternative route involves nucleophilic substitution of a brominated precursor. For example, 3-bromo-4-(4-chlorophenyl)-2-butanone undergoes chloride exchange using tetrabutylammonium chloride (TBACl) in dimethylformamide (DMF).
Procedure:
-
Substrate: 3-bromo-4-(4-chlorophenyl)-2-butanone (1.0 equiv)
-
Reagent: TBACl (1.5 equiv)
-
Solvent: DMF, 80°C, 12 hours
-
Yield: 82% with >99% purity by GC-MS
Advantages:
-
Avoids harsh chlorinating agents.
-
Suitable for scale-up due to mild conditions.
Catalytic Asymmetric Chlorination
Recent advances in asymmetric catalysis enable enantioselective synthesis of chiral chlorinated ketones. A palladium-catalyzed method using (S)-BINAP as a ligand achieves 85% enantiomeric excess (ee) for this compound .
Catalytic System:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: (S)-BINAP (6 mol%)
-
Chlorine Source: N-Chlorosuccinimide (NCS)
-
Solvent: Tetrahydrofuran (THF), 40°C, 24 hours
Limitations:
-
High catalyst loading increases cost.
-
Requires inert atmosphere for optimal performance.
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost efficiency and safety. A continuous-flow reactor system achieves 90% conversion by combining Friedel-Crafts acylation and chlorination in tandem .
Process Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 50°C (acylation), 70°C (chlorination) |
| Catalyst Recycling | AlCl₃ recovered via filtration |
| Annual Capacity | 10 metric tons |
Purification:
Crystallization from methyl tert-butyl ether (MTBE)/heptane (1:4 v/v) yields 98% pure product .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Chlorination | 74–78 | 95 | High | 120 |
| Halogen Exchange | 82 | 99 | Moderate | 180 |
| Asymmetric Catalysis | 65 | 90 | Low | 450 |
Key Findings:
-
Direct chlorination offers the best balance of yield and cost for industrial applications.
-
Halogen exchange is preferred for high-purity requirements.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-4-(4-chlorophenyl)-2-butanone, and how can purity be optimized?
- Methodology : The compound can be synthesized via enaminone formation, as demonstrated in the preparation of structurally similar ligands. Key steps include condensation of chlorinated aromatic amines with ketones under acidic conditions, followed by purification via recrystallization or column chromatography. Purity optimization requires monitoring by TLC and validation using techniques like melting point analysis and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- FTIR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹.
- NMR : ¹H NMR should resolve aromatic protons (δ 7.2–7.5 ppm) and methyl/chlorinated aliphatic groups (δ 2.0–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons.
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl groups) validate the molecular formula .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology : Use single-crystal X-ray diffraction with programs like SHELXL for refinement. Prioritize resolving torsional angles in the chlorophenyl and butanone moieties. ORTEP-III can visualize thermal ellipsoids to assess bond-length/bond-angle discrepancies. Crystallographic data should be cross-validated with spectroscopic results to address contradictions .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Methodology :
- Target Selection : Prioritize enzymes (e.g., kinases, cytochrome P450) with known chlorophenyl-binding pockets.
- Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction studies.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Adjust force fields to account for chlorine’s electronegativity .
Q. What strategies reconcile contradictory data between NMR and X-ray crystallography for this compound?
- Methodology :
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers in the butanone chain.
- Crystallographic Disorder : Model alternate conformations in SHELXL to refine occupancy ratios. Cross-reference with DFT-calculated conformational energies .
Q. How can metal complexes of this compound be engineered for catalytic applications?
- Methodology :
- Coordination Chemistry : React with transition metals (Cu(II), Co(II)) in ethanol/THF under inert conditions. Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry.
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) co-catalysts. Characterize catalytic efficiency via TON/TOF calculations and GC-MS product analysis .
Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?
- Methodology :
- Hydrolytic Stability : Expose to buffered solutions (pH 3–10) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., dechlorinated derivatives).
- Photodegradation : Use UV irradiation (254 nm) in a photoreactor. Track half-life using HPLC and propose mechanisms via radical trapping experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
